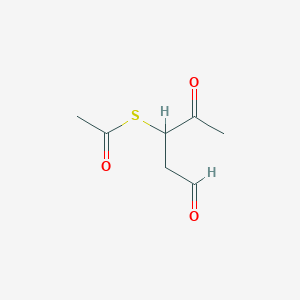![molecular formula C5H11N3O B14629388 (1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene CAS No. 54717-44-1](/img/structure/B14629388.png)
(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene is an organic compound that features a triazene group, which is a functional group consisting of a chain of three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene can be achieved through a multi-step process involving the formation of the triazene group and the attachment of the ethenyloxyethyl moiety. One common method involves the reaction of an appropriate alkyl halide with sodium azide to form an alkyl azide, which is then reduced to the corresponding amine. This amine can then be reacted with nitrous acid to form the triazene group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene can undergo various types of chemical reactions, including:
Oxidation: The triazene group can be oxidized to form corresponding oxides.
Reduction: Reduction of the triazene group can lead to the formation of amines.
Substitution: The ethenyloxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Oxides of the triazene group.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in cancer therapy as a prodrug that releases active compounds upon metabolic activation.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene involves its interaction with specific molecular targets. The triazene group can undergo metabolic activation to release reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene: can be compared to other triazene compounds such as:
Uniqueness
- Structural Uniqueness : The presence of the ethenyloxyethyl group distinguishes this compound from other triazene compounds, potentially imparting unique chemical and biological properties.
- Reactivity : The specific arrangement of functional groups can influence the reactivity and stability of the compound, making it suitable for specific applications that other triazene compounds may not be able to fulfill.
Propiedades
Número CAS |
54717-44-1 |
|---|---|
Fórmula molecular |
C5H11N3O |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
2-ethenoxy-N-(methyldiazenyl)ethanamine |
InChI |
InChI=1S/C5H11N3O/c1-3-9-5-4-7-8-6-2/h3H,1,4-5H2,2H3,(H,6,7) |
Clave InChI |
MXLFBLVRUXFGPY-UHFFFAOYSA-N |
SMILES canónico |
CN=NNCCOC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


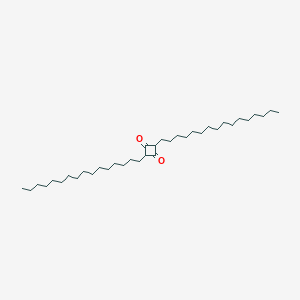

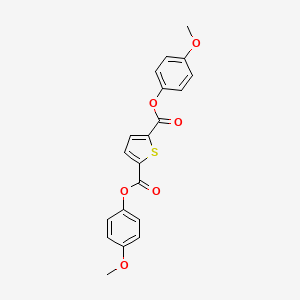
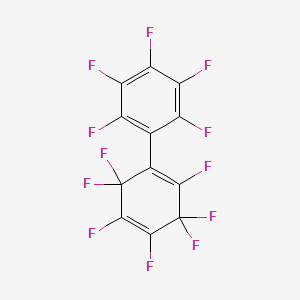

![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629346.png)


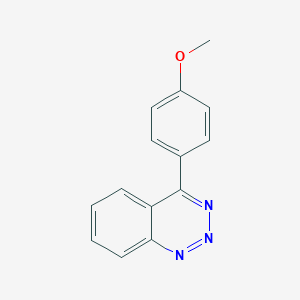
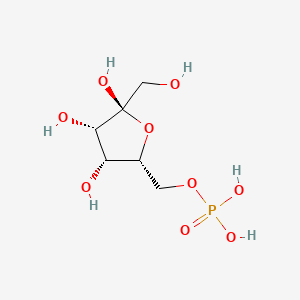

![(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14629391.png)

